![molecular formula C20H16F2N2O6S B2879237 Ethyl 4-(((2,5-difluorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-32-6](/img/structure/B2879237.png)
Ethyl 4-(((2,5-difluorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(((2,5-difluorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H16F2N2O6S and its molecular weight is 450.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Heterocyclic Compounds
One of the prominent scientific research applications of compounds similar to Ethyl 4-(((2,5-difluorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate involves the synthesis and characterization of novel heterocyclic compounds. These compounds are often explored for their potential antimicrobial properties. For instance, the synthesis and characterization of new quinazolines, which have shown potential as antimicrobial agents, demonstrate the versatility of such chemical structures in creating pharmacologically active agents. These synthesized compounds have been screened for their antibacterial and antifungal activities against various pathogens, indicating their potential utility in medical and pharmaceutical research (Desai, Shihora, & Moradia, 2007).
Antimicrobial Activity of Arylazopyrazole Pyrimidone Compounds
Another research direction involves the synthesis and antimicrobial evaluation of arylazopyrazole pyrimidone clubbed heterocyclic compounds. These compounds have been synthesized and structurally characterized, with their antimicrobial properties evaluated against a variety of bacterial and fungal strains. Such research highlights the potential of ethyl-derivatives in contributing to the development of new antimicrobial agents, which is crucial in the fight against drug-resistant microbial strains (Sarvaiya, Gulati, & Patel, 2019).
Advanced Synthesis Techniques for Functionalized Compounds
Research also extends into the development of advanced synthesis techniques for the creation of highly functionalized compounds. For example, a four-component tandem protocol has been developed for the stereoselective synthesis of highly functionalized [1,4]-thiazines. This method provides a rapid and efficient pathway to new compounds, demonstrating the importance of such ethyl-derivatives in facilitating complex chemical syntheses (Indumathi, Kumar, & Perumal, 2007).
Sulfonyl-Transfer Reagents in Organic Synthesis
Ethyl derivatives play a significant role as sulfonyl-transfer reagents in organic synthesis. For instance, ethyl glyoxylate N-tosylhydrazone has been identified as an excellent sulfonyl anion surrogate in base-catalyzed sulfa-Michael reactions. This highlights the utility of such compounds in the synthesis of functionalized sulfones, contributing to the field of organic synthesis with high yield and chemoselectivity (Fernández et al., 2014).
Antibacterial Heterocyclic Compounds with Sulfonamido Moiety
The synthesis of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents represents another application. This research involves creating pyran, pyridine, and pyridazine derivatives, demonstrating the chemical flexibility and potential therapeutic applications of ethyl-derivatives in developing new antibacterial compounds (Azab, Youssef, & El‐Bordany, 2013).
Eigenschaften
IUPAC Name |
ethyl 4-(2,5-difluorophenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O6S/c1-3-29-20(26)19-16(30-31(27,28)17-10-13(21)8-9-14(17)22)11-18(25)24(23-19)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTKJWUTZUJHMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.